1-(4-Chlorophenyl)-2-cyclopentylethan-1-one
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Overview
Description
Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl-, also known as 4’-Chloroacetophenone, is an organic compound with the molecular formula C8H7ClO. It is a derivative of acetophenone, where the phenyl group is substituted with a chlorine atom at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Reaction Setup: Mix 4-chlorobenzene and acetyl chloride in a reaction vessel.
Catalyst Addition: Add aluminum chloride to the mixture to initiate the reaction.
Reaction Conditions: Maintain the reaction at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Workup: After the reaction is complete, quench the reaction mixture with water and extract the product using an organic solvent such as dichloromethane.
Purification: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-chlorobenzoic acid.
Reduction: 1-(4-chlorophenyl)ethanol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- can be compared with other similar compounds such as:
Acetophenone: The parent compound without the chlorine substitution.
4-Chloroacetophenone: Similar structure but without the cyclopentyl group.
Benzophenone: A related compound with two phenyl groups attached to the carbonyl carbon.
Uniqueness
The uniqueness of Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the cyclopentyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
102580-68-7 |
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Molecular Formula |
C13H15ClO |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-cyclopentylethanone |
InChI |
InChI=1S/C13H15ClO/c14-12-7-5-11(6-8-12)13(15)9-10-3-1-2-4-10/h5-8,10H,1-4,9H2 |
InChI Key |
IHDMFJNSDRBTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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